molecular formula C4H3N3O4 B018501 5-Nitrouracil CAS No. 611-08-5

5-Nitrouracil

Cat. No. B018501
Key on ui cas rn: 611-08-5
M. Wt: 157.08 g/mol
InChI Key: TUARVSWVPPVUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08563540B2

Procedure details

Into a 5-L 4-necked round-bottom flask were placed water (2.871 L), ammonia (116.1 mL) and 5-nitropyrimidine-2,4(1H,3H)-dione (180 g, 1.15 mol, 1.00 equiv). This was followed by the addition of Na2S2O2 (860 g, 6.06 mol, 4.30 equiv) in several batches. The pH value of the solution was adjusted to 8 with ammonia (25%). The resulting solution was stirred for 3 h (hours) at 75° C. The reaction mixture was cooled to 15° C. with an ice/water bath. The solid was collected by filtration. This resulted in 118 g (81%) of 5-aminopyrimidine-2,4(1H,3H)-dione 1 as a yellow solid (see Scheme 1).
Quantity
116.1 mL
Type
reactant
Reaction Step One
Quantity
180 g
Type
reactant
Reaction Step Two
[Compound]
Name
Na2S2O2
Quantity
860 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
2.871 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
N.[N+:2]([C:5]1[C:6](=[O:12])[NH:7][C:8](=[O:11])[NH:9][CH:10]=1)([O-])=O>O>[NH2:2][C:5]1[C:6](=[O:12])[NH:7][C:8](=[O:11])[NH:9][CH:10]=1

Inputs

Step One
Name
Quantity
116.1 mL
Type
reactant
Smiles
N
Step Two
Name
Quantity
180 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C(NC(NC1)=O)=O
Step Three
Name
Na2S2O2
Quantity
860 g
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Five
Name
Quantity
2.871 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 3 h (hours) at 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 5-L 4-necked round-bottom flask were placed
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 15° C. with an ice/water bath
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
This resulted in 118 g (81%) of 5-aminopyrimidine-2,4(1H,3H)-dione 1 as a yellow solid (see Scheme 1)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
NC=1C(NC(NC1)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.